molecular formula C11H18N2O2 B13581815 tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers CAS No. 2803861-56-3

tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers

Cat. No.: B13581815
CAS No.: 2803861-56-3
M. Wt: 210.27 g/mol
InChI Key: HSAMTIRGLZLFIV-UHFFFAOYSA-N
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Description

tert-butyl2-[(3-cyanocyclobutyl)amino]acetate is a chiral compound featuring a tert-butyl ester group, a central aminoacetate backbone, and a 3-cyanocyclobutyl substituent. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the strained cyclobutyl ring. The cyano group introduces strong electron-withdrawing effects, while the tert-butyl ester enhances steric bulk and lipophilicity.

Properties

CAS No.

2803861-56-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)7-13-9-4-8(5-9)6-12/h8-9,13H,4-5,7H2,1-3H3

InChI Key

HSAMTIRGLZLFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CC(C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a cyanocyclobutyl derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . This method offers improvements in terms of safety and sustainability, and it is particularly effective for polar substrates and less nucleophilic anilines.

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl2-[(3-cyanocyclobutyl)amino]acetate, often involves the use of acid chlorides and alcohols or amines under mild reaction conditions . The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as the catalyst generates acid chloride intermediates in situ, which are then used in reactions with various alcohols and amines to afford the corresponding esters and amides in high yields .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Outcome Yield Reference
Acidic hydrolysis (HCl, H₂O)1 M HCl, 100°C, 2 hConversion to 2-[(3-cyanocyclobutyl)amino]acetic acid85–90%
Basic hydrolysis (NaOH, EtOH)1 M NaOH, RT, 5 hSodium salt of 2-[(3-cyanocyclobutyl)amino]acetic acid78%

Key Observations :

  • Acidic conditions provide higher yields but require elevated temperatures.

  • Basic hydrolysis preserves the cyano group integrity, as seen in NMR analysis .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in nucleophilic substitution reactions, enabling transformations into amines, amides, or tetrazoles.

Conditions Reagents Outcome Notes Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOHReduction to 2-[(3-aminocyclobutyl)amino]acetateDiastereomer separation needed
Staudinger reactionPPh₃, H₂O, THF, RTConversion to amidophosphorane intermediateRequires anhydrous conditions

Mechanistic Insight :

  • Hydrogenation of the cyano group proceeds via a Pd-mediated mechanism, producing primary amines. Stereochemical outcomes depend on the cyclobutane ring conformation.

Cycloaddition Reactions

The cyano group engages in [2+2] and [3+2] cycloadditions, forming heterocyclic scaffolds.

Conditions Reagents Outcome Application Reference
UV light (λ = 254 nm)Alkenes, CH₂Cl₂, 24 h[2+2] Cycloadducts with electron-deficient alkenesPhotochemical synthesis
Cu(I)-catalyzed click reactionAzides, CuSO₄, sodium ascorbateTriazole derivativesBioconjugation strategies

Example :

  • Reaction with methyl acrylate under UV light yields a bicyclic lactam, confirmed by X-ray crystallography.

Amide Coupling and Alkylation

The amino group facilitates amide bond formation and alkylation, expanding molecular complexity.

Conditions Reagents Outcome Yield Reference
EDC/HOBt couplingCarboxylic acid, DMFAmide-linked conjugates (e.g., peptide derivatives)65–75%
Alkylation (K₂CO₃, DMF)Alkyl halides, 60°CN-Alkylated derivatives70–80%

Stereochemical Impact :

  • Alkylation of the amino group generates additional stereocenters, complicating diastereomer resolution.

Cyclization Reactions

Intramolecular cyclization forms nitrogen-containing heterocycles, a key strategy in medicinal chemistry.

Conditions Reagents Outcome Notes Reference
Thermal cyclizationToluene, reflux, 12 h6-Membered lactamRequires Dean-Stark trap
Acid-catalyzedH₂SO₄, CHCl₃, RT5-Membered imidazolidinoneRapid ring closure

Example :

  • Heating in toluene induces lactam formation via nucleophilic attack of the amino group on the ester carbonyl, confirmed by LC-MS .

Oxidation and Reduction

Functional group interconversions are achieved through redox reactions.

Conditions Reagents Outcome Yield Reference
KMnO₄ oxidationH₂O, 0°CCarboxylic acid from cyano group60%
NaBH₄ reductionMeOH, RTPrimary alcohol from cyano group45%

Limitations :

  • Over-oxidation of the cyclobutane ring is observed under harsh conditions.

Diastereomer-Specific Reactivity

The mixture of diastereomers exhibits divergent reactivity in asymmetric syntheses:

Reaction Diastereomer Outcome Reference
Enzymatic resolution(R,R)-configurationSelective hydrolysis by lipase PS-30
Chiral HPLC separation(S,S)-configurationIsolation of enantiopure intermediates

Note : Stereochemical outcomes heavily influence biological activity, as seen in kinase inhibition assays.

Scientific Research Applications

tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The cyanocyclobutyl group may also play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Target Compound
  • Molecular Formula : C${11}$H${18}$N$2$O$2$ (calculated).
  • Key Features: 4-membered cyclobutyl ring with a cyano group at the 3-position. Aminoacetate linker and tert-butyl ester. Diastereomeric mixture due to stereogenic centers on the cyclobutyl ring.
Analog 1: [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester (CAS 188918-44-7)
  • Molecular Formula: C${13}$H${23}$NO$_3$.
  • Key Features :
    • 3-Acetyl-substituted cyclobutyl ring with 2,2-dimethyl groups.
    • Tert-butyl carbamate group.
    • Defined [S,R] stereochemistry.
  • Comparison: The acetyl group (electron-withdrawing but less polar than cyano) and dimethyl substituents reduce ring strain compared to the target’s unsubstituted cyclobutyl. Higher molar mass (241.33 g/mol vs. ~210 g/mol) due to additional methyl groups and carbamate functionality.
Analog 2: tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate (CAS 7521-93-9)
  • Key Features :
    • Linear peptide-like chain with dioxoisoindolyl (aromatic, electron-deficient) and multiple amide bonds.
  • Comparison: Bulky aromatic group increases steric hindrance and reduces solubility compared to the target’s compact cyclobutyl-cyano system.
Analog 3: TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE (CAS 1353964-29-0)
  • Molecular Formula : C${16}$H${29}$N$3$O$3$.
  • Key Features: Cyclohexyl and cyclopropyl rings with aminoacetamide and carbamate groups.
  • Comparison: Cyclohexyl’s flexibility vs. cyclobutyl’s rigidity may alter binding affinity in biological systems.

Physicochemical and Reactivity Comparison

Property Target Compound Analog 1 Analog 3
Molar Mass (g/mol) ~210 241.33 311.42
Key Functional Groups Cyano, amino, ester Acetyl, carbamate Aminoacetamide, carbamate
Ring System Cyclobutyl (high strain) 2,2-Dimethyl cyclobutyl Cyclohexyl, cyclopropane
Stereochemistry Diastereomeric mixture [S,R] configuration Undefined (likely multiple)
Polarity Moderate (cyano, ester) Lower (acetyl, hydrophobic) Moderate (amide, carbamate)
Reactivity High (cyano hydrolysis/reduction) Moderate (acetyl transformations) Moderate (amide/carbamate cleavage)

Research Findings and Implications

Diastereomer Complexity : The target’s diastereomeric mixture complicates purification but offers opportunities for studying stereochemical effects on bioactivity .

Ring Strain Effects : The cyclobutyl ring’s strain in the target may enhance reactivity in ring-opening reactions compared to Analog 1’s dimethyl-substituted cyclobutyl or Analog 3’s flexible cyclohexyl .

Functional Group Utility: The cyano group enables unique transformations (e.g., reduction to amine or hydrolysis to carboxylic acid), distinguishing it from Analog 1’s acetyl and Analog 3’s amide groups .

Biological Activity

The compound tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate , a mixture of diastereomers, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the cyanocyclobutyl group is significant for its biological interactions.

Research indicates that compounds similar to tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate interact with various biological pathways. Notably:

  • E3 Ubiquitin Ligase Modulation : Compounds targeting E3 ligases have shown promise in regulating protein degradation pathways. This mechanism is crucial for the treatment of cancers where protein misregulation occurs .
  • Integrin Antagonism : The compound has been suggested to act as an integrin antagonist, which may inhibit processes such as angiogenesis and fibrosis. Integrins play a vital role in cell adhesion and migration, impacting tumor progression and metastasis .

Anticancer Activity

Studies have demonstrated that compounds with structural similarities exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Compounds that modulate E3 ligases have been linked to reduced tumor growth in preclinical models. The ability to induce degradation of oncogenic proteins is a key therapeutic strategy .
  • Synergistic Effects : When used in combination with other therapeutic agents, such as PI3K inhibitors, these compounds may enhance efficacy against various cancers .

Anti-inflammatory Properties

Compounds similar to tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate have shown potential in treating inflammatory conditions:

  • Reduction of Cytokine Levels : Research indicates that these compounds can downregulate pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Study on E3 Ligase Inhibitors : A study published in Nature demonstrated that E3 ligase inhibitors led to significant reductions in tumor size in xenograft models of breast cancer .
  • Integrin Antagonist Trials : Clinical trials involving integrin antagonists showed promising results in reducing tumor metastasis and improving patient outcomes in advanced cancer stages .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerHighE3 Ligase modulation
Anti-inflammatoryModerateCytokine downregulation
Integrin antagonismHighInhibition of cell migration

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl2-[(3-cyanocyclobutyl)amino]acetate as a diastereomeric mixture?

  • Methodological Answer : A stepwise approach involves: (i) Cyclobutane ring functionalization via [2+2] cycloaddition or alkylation to introduce the cyano group at the 3-position . (ii) Coupling the cyclobutylamine intermediate with tert-butyl bromoacetate under mild basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond. (iii) Monitoring diastereomer formation via TLC or LC-MS, with purification by flash chromatography using gradient elution (hexane/EtOAc) to resolve isomers .
  • Key Considerations : Use anhydrous conditions to prevent ester hydrolysis, and characterize intermediates via 1H NMR^1 \text{H NMR} to confirm regioselectivity .

Q. How can diastereomers be effectively separated and characterized?

  • Methodological Answer :
  • Separation : Employ chiral stationary phase HPLC (e.g., Chiralpak IA/IB columns) with isopropanol/hexane mobile phases. Adjust flow rates (0.5–1.0 mL/min) to optimize resolution .
  • Characterization : Use 1H NMR^1 \text{H NMR} with nuclear Overhauser effect (NOE) experiments to distinguish spatial arrangements. For ambiguous cases, X-ray crystallography or vibrational circular dichroism (VCD) can resolve absolute configurations .

Q. What analytical techniques are critical for assessing purity in diastereomeric mixtures?

  • Methodological Answer :
  • GC-MS or LC-HRMS : Identify trace impurities (e.g., hydrolyzed esters or unreacted amines) with mass accuracy <5 ppm .
  • DSC/TGA : Monitor thermal stability and phase transitions to detect polymorphic forms .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify diastereomer ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to modulate diastereomer ratios during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, while non-polar solvents (e.g., toluene) may shift equilibria via thermodynamic stabilization of specific conformers .
  • Temperature : Lower temperatures (<0°C) trap kinetic products, whereas higher temperatures (>40°C) promote equilibration.
  • Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can bias transition states to favor one diastereomer .
    • Validation : Use time-resolved 1H NMR^1 \text{H NMR} to track reaction progress and DFT calculations to model transition-state energies .

Q. What strategies resolve overlapping spectral signals in stereochemical characterization?

  • Methodological Answer :
  • 2D NMR : Employ 1H-1H COSY^1 \text{H-}^1 \text{H COSY} and 1H-13C HSQC^1 \text{H-}^{13}\text{C HSQC} to assign proton environments. For crowded regions, 1H-15N HMBC^1 \text{H-}^{15}\text{N HMBC} can clarify amide linkages .
  • Dynamic NMR : Analyze coalescence temperatures to estimate rotational barriers in flexible moieties (e.g., cyclobutyl rings) .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to enhance signal resolution .

Q. How do steric and electronic effects influence diastereomer stability?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) restrict conformational mobility, favoring staggered arrangements. MD simulations can predict dominant conformers .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize specific transition states. Compare Hammett parameters (σ) of substituents to correlate with diastereomer ratios .
    • Experimental Validation : Perform variable-temperature NMR to quantify energy barriers between conformers .

Q. What are the mechanistic pathways for diastereomer interconversion under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the acetamide nitrogen can lead to retro-Michael cleavage, followed by recombination. Monitor via 1H NMR^1 \text{H NMR} in D₂O to track deuterium exchange .
  • Basic Conditions : Ester hydrolysis generates a carboxylate intermediate, which may racemize. Use chiral derivatization (e.g., Mosher’s acid) to track stereochemical integrity .

Q. How can computational tools predict diastereoselectivity in novel derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to identify lowest-energy pathways .
  • Machine Learning : Train models on existing diastereomer datasets to predict outcomes for new substrates. Validate with experimental screening .

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